molecular formula C13H18N4 B13329621 2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine

2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B13329621
M. Wt: 230.31 g/mol
InChI Key: RYMNERSRIAXPPJ-UHFFFAOYSA-N
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Description

2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety further enhances its biological activity, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine: shares structural similarities with other piperidine-containing heterocycles, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-1-(piperidin-4-ylmethyl)imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H18N4/c1-10-16-12-8-15-7-4-13(12)17(10)9-11-2-5-14-6-3-11/h4,7-8,11,14H,2-3,5-6,9H2,1H3

InChI Key

RYMNERSRIAXPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3CCNCC3)C=CN=C2

Origin of Product

United States

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